molecular formula C10H11O4- B1240280 3-(4-Hydroxy-3-methoxyphenyl)propanoate

3-(4-Hydroxy-3-methoxyphenyl)propanoate

Cat. No.: B1240280
M. Wt: 195.19 g/mol
InChI Key: BOLQJTPHPSDZHR-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Hydroxy-3-methoxyphenyl)propanoate, also known as methyl dihydroferulate, is a phenolic metabolite of interest in biochemical and physiological research. Recent studies highlight its role as a gut microbiota-derived metabolite from dietary polyphenols, with investigations pointing to significant potential in metabolic and muscular research applications . In research models, this compound and its related acid form have been shown to exert anti-obesity effects and improve hepatic steatosis by activating the GPR41 receptor, a G protein-coupled receptor, which in turn stimulates lipid catabolism pathways . Furthermore, studies indicate its value in sports science and nutrition research, where it has been found to enhance grip strength, inhibit exercise-induced protein catabolism, and reduce oxidative stress . These effects are associated with the promotion of fast-twitch muscle fiber formation and improved antioxidant capacity, suggesting a mechanism involving the IGF-1 pathway and AMPK phosphorylation . Its superior absorption profile compared to its precursor, ferulic acid, makes it a stable and highly relevant molecule for investigating nutrient signaling and metabolic homeostasis . This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C10H11O4-

Molecular Weight

195.19 g/mol

IUPAC Name

3-(4-hydroxy-3-methoxyphenyl)propanoate

InChI

InChI=1S/C10H12O4/c1-14-9-6-7(2-4-8(9)11)3-5-10(12)13/h2,4,6,11H,3,5H2,1H3,(H,12,13)/p-1

InChI Key

BOLQJTPHPSDZHR-UHFFFAOYSA-M

SMILES

COC1=C(C=CC(=C1)CCC(=O)[O-])O

Canonical SMILES

COC1=C(C=CC(=C1)CCC(=O)[O-])O

Origin of Product

United States

Scientific Research Applications

Antidiabetic Properties

Research indicates that 3-(4-hydroxy-3-methoxyphenyl)propanoate may exhibit antidiabetic effects. A study highlighted its role in improving metabolic homeostasis and glucose metabolism, which is crucial for managing diabetes. The compound was shown to enhance glucose uptake and insulin sensitivity in animal models, suggesting its potential as a dietary supplement for diabetes management .

Antioxidant Activity

The compound has demonstrated significant antioxidant properties, which help combat oxidative stress linked to various chronic diseases. Its ability to scavenge free radicals makes it a candidate for inclusion in functional foods aimed at reducing oxidative damage .

Anti-obesity Effects

In animal studies, this compound has been associated with anti-obesity effects. It activates specific receptors that promote lipid catabolism and improve hepatic steatosis, indicating its potential as a therapeutic agent for obesity-related conditions .

Muscle Health and Performance

Recent research has explored the effects of this compound on muscle function. In a study involving mice, administration of this compound improved grip strength and muscle endurance, suggesting its potential as a dietary supplement for enhancing athletic performance and muscle recovery . Key findings include:

Parameter Low Dose HMPA High Dose HMPA
Grip Strength (absolute)IncreasedIncreased
Grip Strength (relative)IncreasedNot significantly different
Blood Urea NitrogenDecreasedNo effect
Myf5 ExpressionIncreasedNo significant change

Cognitive Function Enhancement

Emerging evidence suggests that this compound may improve cognitive functions. Its modulation of neuroinflammation pathways could play a role in enhancing memory and learning capabilities, making it a subject of interest in neuroprotective research .

Cosmetic Applications

The compound has also been investigated for its potential use in cosmetic formulations due to its anti-inflammatory properties. It can be included in skincare products aimed at reducing inflammation and promoting skin health .

Case Studies

  • Muscle Function Study : A study published in June 2024 demonstrated that mice administered with varying doses of this compound showed significant improvements in muscle strength and metabolic parameters related to exercise performance .
  • Antioxidant Efficacy : Another research effort evaluated the antioxidant capacity of the compound through various assays, confirming its effectiveness in reducing oxidative stress markers in vivo .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 3-(4-hydroxy-3-methoxyphenyl)propanoate?

  • Methodological Answer :

  • Esterification : Start with 3-(4-hydroxy-3-methoxyphenyl)propanoic acid and ethanol in the presence of an acid catalyst (e.g., sulfuric acid) under reflux conditions. Monitor conversion using TLC or HPLC .

  • Multi-step synthesis : For derivatives, employ sulfonation or coupling techniques (e.g., reacting with sulfonyl chlorides or aryl halides under Pd-catalyzed cross-coupling) .

  • Key Considerations : Optimize solvent polarity (e.g., ethanol, DMF) and temperature (reflux vs. room temperature) to minimize by-products.

    Synthesis Step Reagents/Conditions Reference
    EsterificationH₂SO₄, ethanol, reflux
    Sulfonamide coupling4-chloro-3-methoxyphenylsulfonyl chloride, DCM, base

Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm regiochemistry of the methoxy and hydroxy groups. For example, the aromatic proton splitting pattern at δ 6.7–7.1 ppm distinguishes substitution positions .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns. Derivatization (e.g., methyl ester formation) enhances ionization .
  • Infrared Spectroscopy (IR) : Identify ester carbonyl (C=O) stretches at ~1730 cm⁻¹ and phenolic O-H stretches at ~3200 cm⁻¹ .

Q. How should researchers address solubility and stability challenges during experimental workflows?

  • Methodological Answer :

  • Solubility : Use polar aprotic solvents (e.g., DMSO, DMF) for biological assays. For chromatography, mix methanol with water (e.g., 70:30 v/v) to enhance retention .
  • Stability : Store the compound in anhydrous conditions at –20°C to prevent hydrolysis of the ester group. Avoid prolonged exposure to light due to phenolic group sensitivity .

Advanced Research Questions

Q. How do substituent variations (e.g., bromine, amino groups) impact the reactivity and biological activity of this compound derivatives?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., Br at the 3-position) to enhance electrophilicity for nucleophilic substitution reactions. Compare antimicrobial activity against E. coli and S. aureus using MIC assays .
  • Mechanistic Insight : Use density functional theory (DFT) to model electronic effects of substituents on binding affinity to target enzymes (e.g., tyrosine kinases) .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns) for structurally similar derivatives?

  • Methodological Answer :

  • Dynamic NMR : Perform variable-temperature NMR to detect conformational exchange in flexible side chains (e.g., propanoate ester rotation) .
  • Isotopic Labeling : Synthesize deuterated analogs to simplify overlapping proton signals in aromatic regions .

Q. How can in silico modeling predict the pharmacokinetic profile of this compound analogs?

  • Methodological Answer :

  • ADMET Prediction : Use tools like SwissADME to estimate logP (lipophilicity), blood-brain barrier penetration, and CYP450 metabolism. Validate with in vitro hepatocyte assays .
  • Docking Simulations : Employ AutoDock Vina to model interactions with COX-2 or β-lactamase active sites, prioritizing analogs with hydrogen bonding to catalytic residues .

Q. What experimental designs optimize the pharmacological profile while minimizing off-target effects?

  • Methodological Answer :

  • Selective Functionalization : Introduce bulky groups (e.g., tert-butyl) at the 2-position to sterically hinder non-specific binding .
  • Proteomic Profiling : Use affinity chromatography with immobilized derivatives to identify off-target proteins in cell lysates .

Q. How can researchers ensure reproducibility in biological assays for derivatives with marginal activity?

  • Methodological Answer :

  • Dose-Response Curves : Perform triplicate experiments with positive/negative controls (e.g., ibuprofen for anti-inflammatory assays). Use Hill slope analysis to confirm sigmoidal behavior .
  • Strict QC : Characterize compound purity (>95% by HPLC) and confirm batch-to-batch consistency via LC-MS .

Data Contradiction Analysis

  • Example : Conflicting reports on ester hydrolysis rates under acidic vs. basic conditions.
    • Resolution : Perform kinetic studies (pH 2–12) with UV-Vis monitoring. Hydrolysis is faster in basic media due to nucleophilic attack on the ester carbonyl, but steric hindrance from the methoxy group slows the reaction at pH >10 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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